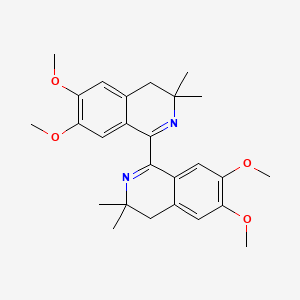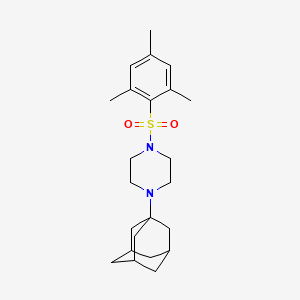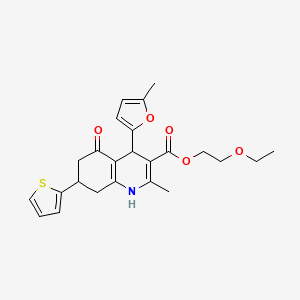
6,6',7,7'-Tetramethoxy-3,3,3',3'-tetramethyl-3,3',4,4'-tetrahydro-1,1'-biisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline is a complex organic compound characterized by its unique structure, which includes multiple methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline typically involves multiple steps, starting from simpler precursors. One common approach involves the use of isoquinoline derivatives, which are subjected to methylation and methoxylation reactions under controlled conditions. The reaction conditions often include the use of strong bases and methylating agents, such as methyl iodide, in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaI), amines (e.g., NH₃)
Major Products
The major products formed from these reactions include quinone derivatives, reduced isoquinoline derivatives, and substituted isoquinoline compounds.
Aplicaciones Científicas De Investigación
6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions. Additionally, its methoxy and methyl groups can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
- 1,1,3,3-Tetramethoxypropane
- 3’,4’,6,7-Tetramethoxyisoflavone
Uniqueness
6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C26H32N2O4 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
1-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C26H32N2O4/c1-25(2)13-15-9-19(29-5)21(31-7)11-17(15)23(27-25)24-18-12-22(32-8)20(30-6)10-16(18)14-26(3,4)28-24/h9-12H,13-14H2,1-8H3 |
Clave InChI |
UXVJSMBCGYMNOM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC(=C(C=C2C(=N1)C3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15006401.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15006416.png)

![N-ethyl-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide](/img/structure/B15006420.png)
![4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15006423.png)
![N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B15006441.png)


![N-(2,6-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B15006455.png)
![2-Iodo-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B15006463.png)
![4-fluoro-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15006467.png)
![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B15006474.png)
![5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15006476.png)
